Berkelium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

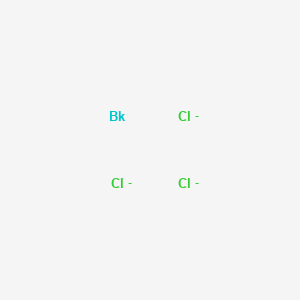

塩化バークリウムは、バークリウム三塩化物としても知られており、BkCl₃という化学式を持つ化学化合物です。水溶性で緑色の塩で、融点は603°Cです。この化合物は六水和物BkCl₃·6H₂Oを形成します。 塩化バークリウムはアクチノイド系列に属し、その著しい放射能で知られています .

2. 製法

塩化バークリウムは1970年に、塩化水素ガスとバークリウム(IV)酸化物またはバークリウム(III)酸化物を520°Cで反応させて初めて合成されました。 反応は以下の通りです: [ \text{Bk}2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{BkCl}_3 + 3\text{H}_2\text{O} ] この化合物は、バークリウムシュウ酸を塩酸と反応させることによっても精製できます {_svg_2}.

準備方法

Berkelium chloride was first prepared in 1970 by reacting hydrogen chloride gas with either berkelium(IV) oxide or berkelium(III) oxide at 520°C. The reaction is as follows: [ \text{Bk}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{BkCl}_3 + 3\text{H}_2\text{O} ] This compound can also be purified by reacting berkelium oxalate with hydrochloric acid .

化学反応の分析

塩化バークリウムはさまざまな化学反応を起こします:

科学的研究の応用

塩化バークリウムは、人工的に生成されるため、その希少性から主に科学研究で使用されています。重い元素の合成やアクチノイドの挙動の研究に役立っています。 その独特の特性により、重い元素の電子構造と結合を理解するのに役立ちます .

作用機序

塩化バークリウムの作用機序には、さまざまな化合物や錯体を形成する能力が関係しています。さまざまな試薬と反応して異なる生成物を生成し、それらを研究することでアクチノイドの挙動を理解することができます。 その分子標的および関与する経路は、主に他の元素や化合物との反応性に関連しています .

類似化合物との比較

塩化バークリウムは、アメリシウム塩化物やキュリウム塩化物などの他のアクチノイド塩化物に似ています。その独特の反応性と独特の錯体形成によって特徴付けられます。類似の化合物には次のものがあります。

- アメリシウム塩化物 (AmCl₃)

- キュリウム塩化物 (CmCl₃)

- カリフォルニウム塩化物 (CfCl₃)

- ウラン塩化物 (UCl₃) .

特性

CAS番号 |

20063-16-5 |

|---|---|

分子式 |

BkCl3-3 |

分子量 |

353.42 g/mol |

IUPAC名 |

berkelium;trichloride |

InChI |

InChI=1S/Bk.3ClH/h;3*1H/p-3 |

InChIキー |

IZRUUNBZXOYLEH-UHFFFAOYSA-K |

正規SMILES |

[Cl-].[Cl-].[Cl-].[Bk] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。